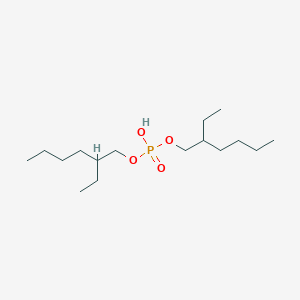
Bis(2-ethylhexyl) hydrogen phosphate
Cat. No. B049445
Key on ui cas rn:
298-07-7
M. Wt: 322.42 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04701311
Procedure details


In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
dioctylpyrocatechol
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
|
Step Four
|
Name
|
copper
|
|
Quantity
|
100 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04701311
Procedure details


In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
dioctylpyrocatechol
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
|
Step Four
|
Name
|
copper
|
|
Quantity
|
100 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

